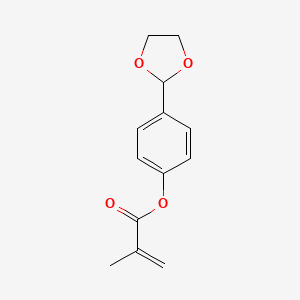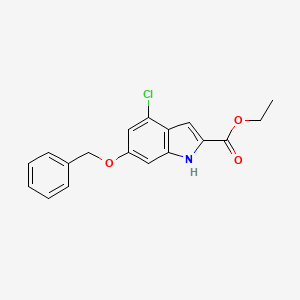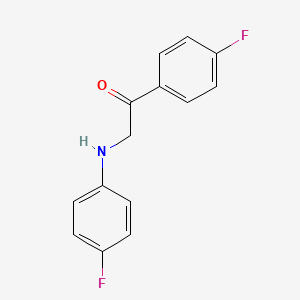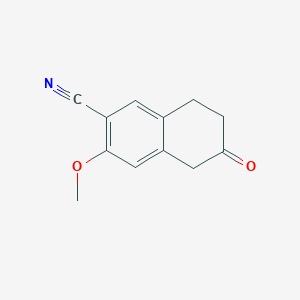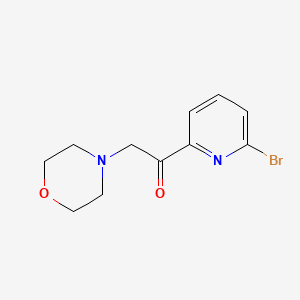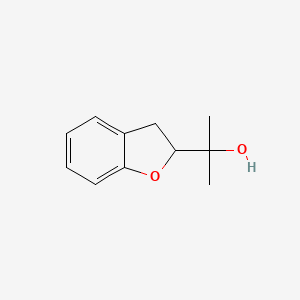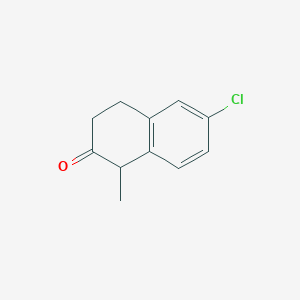
1-Methyl-6-chloro-2-tetralone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-6-chloro-2-tetralone is an organic compound belonging to the tetralone family Tetralones are bicyclic molecules consisting of a benzene ring fused to a cyclohexanone ring The presence of a chlorine atom at the 6th position and a methyl group at the 1st position distinguishes this compound from other tetralones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-6-chloro-2-tetralone typically involves the chlorination of 1-methyl-2-tetralone. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 1-methyl-2-tetralone in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- After the addition is complete, continue refluxing the mixture for several hours.
- Cool the reaction mixture and quench with water.
- Extract the organic layer, dry over anhydrous sodium sulfate, and purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, alternative chlorinating agents and solvents may be explored to optimize the reaction conditions and reduce environmental impact.
化学反应分析
Types of Reactions
1-Methyl-6-chloro-2-tetralone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the ketone group can yield alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of 6-chloro-1-methyl-2-tetralone-1-carboxylic acid.
Reduction: Formation of 6-chloro-1-methyl-2-tetralol.
Substitution: Formation of 6-methoxy-1-methyl-2-tetralone or other substituted derivatives.
科学研究应用
1-Methyl-6-chloro-2-tetralone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Methyl-6-chloro-2-tetralone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the ketone group can influence the compound’s binding affinity and selectivity towards its targets. Detailed studies on the molecular pathways involved are necessary to elucidate the exact mechanism of action.
相似化合物的比较
Similar Compounds
1-Methyl-2-tetralone: Lacks the chlorine atom at the 6th position, resulting in different chemical reactivity and biological activity.
6-Methoxy-1-methyl-2-tetralone:
6-Bromo-1-methyl-2-tetralone: Similar structure with a bromine atom instead of chlorine, which can affect its reactivity and interactions with biological targets.
Uniqueness
1-Methyl-6-chloro-2-tetralone is unique due to the presence of the chlorine atom, which can enhance its reactivity in substitution reactions and influence its biological activity. The compound’s specific structure allows for targeted modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development.
属性
分子式 |
C11H11ClO |
|---|---|
分子量 |
194.66 g/mol |
IUPAC 名称 |
6-chloro-1-methyl-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C11H11ClO/c1-7-10-4-3-9(12)6-8(10)2-5-11(7)13/h3-4,6-7H,2,5H2,1H3 |
InChI 键 |
SXCCTFDZSAEZGI-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=O)CCC2=C1C=CC(=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,5-dioxo-1-phenyl-4H-thiochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B8598301.png)
![2-(4,5-Diphenyl-1H-pyrazol-1-yl)-N-[2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B8598315.png)
![2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfinyl)methyl]pyridine](/img/structure/B8598324.png)
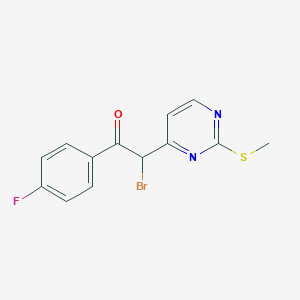
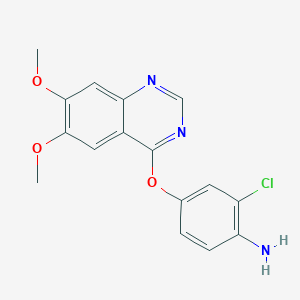
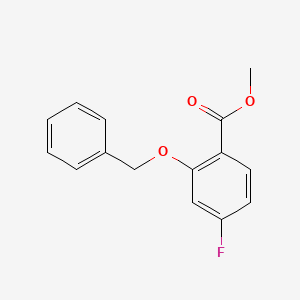
![Methyl[3-(pyridin-3-yl)prop-2-yn-1-yl]amine](/img/structure/B8598379.png)
![1-(8-aminooctyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B8598380.png)
